molecular formula C14H10ClN3O2 B5792108 4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5792108
M. Wt: 287.70 g/mol
InChI Key: DXPSEJAAAVTTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research. The compound is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, proliferation, and apoptosis.

Mechanism of Action

The compound acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to the inhibition of various signaling pathways that promote cell growth and survival. The inhibition of CK2 activity by the compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects
The compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments, including its high potency and selectivity for CK2. However, the compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, the compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on this compound. One area of interest is the development of more potent and selective inhibitors of CK2 that can be used as therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the investigation of the compound's effects on other signaling pathways and cellular processes that are involved in the regulation of cell growth and survival. Additionally, the compound's potential for use in combination with other therapeutic agents, such as chemotherapy drugs, is an area of ongoing research.

Synthesis Methods

The synthesis of 4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 5-(4-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid with pyridine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

The compound has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and is involved in the regulation of various signaling pathways that promote tumor growth and survival. Inhibition of CK2 activity by the compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-11-1-3-12(4-2-11)19-9-13-17-14(18-20-13)10-5-7-16-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPSEJAAAVTTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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